molecular formula C6H7ClN2O B3024496 4-Chloro-5-methoxy-2-methylpyrimidine CAS No. 698-33-9

4-Chloro-5-methoxy-2-methylpyrimidine

Cat. No. B3024496
CAS RN: 698-33-9
M. Wt: 158.58 g/mol
InChI Key: SEPGLLQTLDBFAY-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-methylpyrimidine is a chemical compound with the CAS Number: 698-33-9 . It has a molecular weight of 158.59 and its linear formula is C6H7ClN2O .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methoxy-2-methylpyrimidine is represented by the linear formula C6H7ClN2O .


Physical And Chemical Properties Analysis

4-Chloro-5-methoxy-2-methylpyrimidine is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Molecular Structure and Biological Activity

  • Molecular Docking and Experimental Analysis : A study on a molecule closely related to 4-Chloro-5-methoxy-2-methylpyrimidine, namely 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, reveals significant potential as an antihypertensive agent and alpha-2-imidazoline receptor agonist. The study employed experimental and theoretical techniques like FT-IR, FT-Raman, NMR, and DFT to investigate the molecular structure. It also explored the molecule's biological activity, suggesting anti-hypertensive properties based on ligand-protein interactions (Aayisha et al., 2019).

Synthesis and Derivative Formation

  • Creation of Derivatives : A study focused on synthesizing new derivatives of 5-benzyl-4-cyanomethyl-2-methylpyrimidine, containing various substituents like chloro and methoxy groups. These derivatives were prepared from 5-benzyl-4-chloro-2-methylpyrimidine derivatives, showcasing the flexibility and adaptability of pyrimidine compounds in chemical synthesis (Kim & Han, 1996).

Antiviral Activity

  • Evaluation in Antiviral Applications : Research into 2,4-diamino-6-hydroxypyrimidines substituted at position 5, including derivatives with chloro and methoxy groups, demonstrated potential in inhibiting retrovirus replication. The study evaluated these compounds against various viruses, including HIV, finding that some derivatives showed significant antiretroviral activity (Hocková et al., 2003).

Intermediate in Drug Synthesis

  • Use as a Synthetic Intermediate : 4,6-Dichloro-2-methylpyrimidine, closely related to the compound , has been identified as a crucial intermediate in the synthesis of the anticancer drug dasatinib. This highlights the role of such pyrimidine derivatives in the pharmaceutical industry, particularly in the synthesis of complex medicinal compounds (Guo Lei-ming, 2012).

Amplifying Agents in Antibacterial Studies

  • Role in Enhancing Antibacterial Efficacy : A study on purines, synthesized from derivatives of 4-chloro-2,6-dimethyl-5-nitropyrimidine, including 4-chloro-5-methoxy-2-methylpyrimidine, investigated their efficacy as amplifiers of phleomycin against E. coli. This research indicates the potential of pyrimidine derivatives in enhancing the effectiveness of existing antibacterial agents (Brown et al., 1972).

Safety And Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

4-chloro-5-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-8-3-5(10-2)6(7)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPGLLQTLDBFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285266
Record name 4-Chloro-5-methoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxy-2-methylpyrimidine

CAS RN

698-33-9
Record name 4-Chloro-5-methoxy-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-methoxy-2-methylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Mizukami, E Hirai - The Journal of Organic Chemistry, 1966 - ACS Publications
… To a solution of 2.4 g of sodium methoxide in 20 ml of absolute methanol was added 2.1 g of 4-chloro-5-methoxy-2-methylpyrimidine.17 After refluxing on a steam bath for 6 hr, the …
Number of citations: 32 pubs.acs.org
WHH Günther - The Journal of Organic Chemistry, 1966 - ACS Publications
… To a solution of 2.4 g of sodium methoxide in 20 ml of absolute methanol was added 2.1 g of 4-chloro-5-methoxy-2-methylpyrimidine.17 After refluxing on a steam bath for 6 hr, the …
Number of citations: 100 pubs.acs.org

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